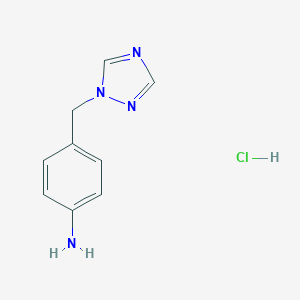

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride

Overview

Description

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride is a chemical compound with the molecular formula C9H11ClN4. It is known for its applications in organic synthesis and as an intermediate in the production of various organic compounds, including drugs, dyes, and pesticides . This compound appears as a white crystalline powder and is soluble in water and organic solvents such as ethanol and acetone .

Preparation Methods

The synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride typically involves the reaction of benzylamine with 1H-1,2,4-triazole-1-methanol, followed by the addition of hydrochloric acid . The reaction conditions and steps can be adjusted and optimized according to specific experimental requirements . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride undergoes various chemical reactions, including condensation and substitution reactions . Common reagents used in these reactions include acids, bases, and other organic compounds. The major products formed from these reactions depend on the specific reagents and conditions used. For example, it can react with other compounds to form new organic molecules, which can be used in further synthesis processes .

Scientific Research Applications

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride has several scientific research applications. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides . In medicinal chemistry, it has been studied for its potential anticancer properties. For instance, derivatives of this compound have shown potent inhibitory activities against cancer cell lines such as MCF-7 and HCT-116 . Additionally, it is used in the development of new materials and as a building block in organic synthesis .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis . The exact molecular targets and pathways involved may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride can be compared with other similar compounds such as 1-(4-Nitrophenyl)methyl-1,2,4-triazole and 1-(4-Hydrazinophenyl)methyl-1H-1,2,4-triazole . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in organic synthesis and medicinal chemistry .

Biological Activity

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride is a triazole derivative recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in drug development due to its ability to interact with various biological targets.

- Molecular Formula : C9H11ClN4

- Molecular Weight : 210.66 g/mol

- CAS Number : 144235-64-3

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Research indicates that this compound interacts with specific molecular targets that are involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by promoting apoptotic processes .

Anticancer Properties

Several studies have evaluated the anticancer effects of this compound:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For example, it has shown IC50 values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, comparable to doxorubicin .

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects includes:

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by morphological changes and activation of caspases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazole derivatives has revealed that modifications in the triazole ring can enhance biological activity. For instance, derivatives with different substituents on the benzene ring or variations in the triazole structure have shown improved potency against cancer cell lines .

Study on Antiproliferative Activity

A recent study focused on synthesizing and evaluating a series of triazole derivatives, including this compound. The results indicated that certain derivatives exhibited significantly enhanced antiproliferative activity against a panel of human tumor cell lines compared to their parent compounds .

Comparative Analysis

In comparative studies with other similar compounds such as 1-(4-Nitrophenyl)methyl-1,2,4-triazole and 1-(4-Hydrazinophenyl)methyl-1H-1,2,4-triazole, it was found that this compound displayed superior activity against specific cancer types .

Properties

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13;/h1-4,6-7H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDYLAMMQSHIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470809 | |

| Record name | 4-[(1H-1,2,4-Triazol-1-yl)methyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144235-64-3 | |

| Record name | 4-[(1H-1,2,4-Triazol-1-yl)methyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2,4-Triazol-1-ylmethyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.